molecular formula C16H16N6O6S2 B2811935 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351582-81-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2811935
CAS RN: 1351582-81-4
M. Wt: 452.46
InChI Key: GAWOMXVWOYLDBQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H16N6O6S2 and its molecular weight is 452.46. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Antimicrobial Effects

The compound's framework has been utilized in synthesizing derivatives with notable bioactivity. For instance, derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities against Bursaphelenchus xylophilus. These derivatives significantly impact the nematodes' behavior and physiology, including decreased movement and increased fluid leakage, suggesting potential as lead compounds in nematicide development (Liu et al., 2022). Similarly, derivatives incorporating 1,3,4-oxadiazole and 1,3,4-thiadiazole structures have been explored for anticonvulsant and CNS depressant activities, highlighting the relevance of these moieties in medicinal chemistry (Kumudha, 2016).

Antioxidant and Anticancer Potentials

The synthesis of new derivatives involving 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides has led to compounds studied for their antioxidant properties, illustrating the compound's utility in creating potent antioxidants (Al-Haidari & Al-Tamimi, 2021). Moreover, certain derivatives have shown significant antifungal and apoptotic effects against Candida species, indicating their potential as antifungal agents with specific action mechanisms (Çavușoğlu et al., 2018).

Molecular Design and Pharmacological Evaluation

The compound's structural components have been utilized in molecular design, leading to pharmacologically evaluated derivatives. For instance, derivatives have been designed and synthesized as inhibitors for Collapsin response mediator protein 1 (CRMP 1), offering potential therapeutic avenues in treating lung cancer (Panchal et al., 2020). Furthermore, derivatives of this compound have been studied as glutaminase inhibitors, providing insights into the design of potent and selective allosteric inhibitors for therapeutic purposes (Shukla et al., 2012).

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2.C2H2O4/c1-8-17-18-14(24-8)15-11(21)7-20-5-9(6-20)13-16-12(19-22-13)10-3-2-4-23-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,15,18,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOMXVWOYLDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

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